Senampeline A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-16(5)24(29)34-20-12-21(33-17(6)27)26-10-9-19(23(20)26)14-32-25(30)18(8-2)13-31-22(28)11-15(3)4/h7-11,20-21H,12-14H2,1-6H3/b16-7+,18-8+/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWFFPQOFEYIE-LSKSLASESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@H](N2C1=C(C=C2)COC(=O)/C(=C/C)/COC(=O)C=C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211863 | |
| Record name | Senampeline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62787-00-2, 62841-11-6 | |
| Record name | rel-[(1R,3S)-3-(Acetyloxy)-2,3-dihydro-1-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2E)-2-[[(3-methyl-1-oxo-2-buten-1-yl)oxy]methyl]-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62787-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senampeline A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senampeline C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062841116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senampeline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Studies of Senampeline a
Methodologies for Extraction and Primary Enrichment
The isolation of pyrrolizidine (B1209537) alkaloids like Senampeline A from plant matrices involves a multi-step process that typically begins with solvent-based extraction followed by chromatographic fractionation for purification.
The extraction of PAs from plant material is a critical first step in their isolation. up.ac.za Due to the chemical nature of PAs, polar solvents are generally more effective for their extraction. mdpi.com A common approach involves the use of methanol (B129727) or ethanol, often in an acidified solution, to extract the alkaloids from the dried and ground plant material. up.ac.zamdpi.com The use of dilute acids, such as hydrochloric acid or tartaric acid, can enhance the solubility of the alkaloids by converting them into their salt forms. researchgate.net
The general procedure for solvent-based extraction of PAs can be summarized as follows:
The plant material is dried and finely ground to increase the surface area for solvent penetration.
The powdered material is then subjected to extraction with a suitable solvent, such as methanol or ethanol, which may be acidified. This can be performed through various techniques like maceration (soaking), percolation (passing the solvent through the material), or refluxing (boiling the solvent with the material). mdpi.comnih.gov
After extraction, the solvent is typically removed under reduced pressure to yield a crude extract.
This crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in a dilute acidic solution, and any non-alkaloidal, lipophilic compounds are removed by partitioning with a non-polar solvent like petroleum ether or dichloromethane. up.ac.za
The acidic aqueous phase, containing the protonated alkaloids, is then made basic with the addition of a base like ammonia. This converts the alkaloid salts back to their free base form. up.ac.za
Finally, the alkaloid free bases are extracted from the basic aqueous solution using an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. up.ac.za
Pressurized liquid extraction (PLE) has also been explored as a more efficient and automated method for extracting PAs, often yielding higher recovery rates compared to traditional methods. nih.gov
Following extraction and preliminary purification, the enriched alkaloid fraction is subjected to chromatographic techniques to isolate individual compounds like this compound. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.
Common chromatographic strategies for the fractionation of PAs include:
Column Chromatography: This is a widely used technique where the crude alkaloid mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the individual alkaloids are separated based on their polarity and affinity for the stationary phase.
Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions from column chromatography and to determine the appropriate solvent systems for separation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is a powerful tool for the final purification of alkaloids. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is frequently employed for the separation of PAs. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the separation and identification of volatile PAs. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective method used for the detection and identification of PAs in plant extracts, even at low concentrations. nih.govresearchgate.net
The selection of the specific chromatographic methods and conditions depends on the complexity of the alkaloid mixture and the physicochemical properties of the target compound, this compound.
Table 2: General Methodologies for Pyrrolizidine Alkaloid Isolation
| Step | Technique | Description |
| Extraction | Solvent-Based Extraction | Use of polar solvents like methanol or ethanol, often acidified, to extract alkaloids from plant material. Techniques include maceration, percolation, and refluxing. mdpi.comnih.gov |
| Primary Enrichment | Acid-Base Liquid-Liquid Extraction | The crude extract is dissolved in a dilute acid, washed with a non-polar solvent, then basified, and the alkaloids are extracted into an immiscible organic solvent. up.ac.za |
| Fractionation & Purification | Column Chromatography | Separation of the alkaloid mixture on a solid stationary phase using a liquid mobile phase. |
| Fractionation & Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation for the final purification of individual alkaloids. nih.gov |
| Analysis & Identification | Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Techniques used to monitor the separation process and to identify and characterize the isolated compounds. nih.govresearchgate.netnih.govscispace.com |
Elucidation of Senampeline a Structure and Analogs
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. For Senampeline A, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning the chemical connectivity and stereochemistry. Proton (¹H) NMR provides information about the number, type, and environment of hydrogen atoms, including their coupling interactions which reveal adjacent protons. Carbon-13 (¹³C) NMR identifies the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish direct correlations between protons and carbons, and across multiple bonds, respectively, thereby mapping out the complete carbon-hydrogen framework anu.edu.aunptel.ac.inchemistry-chemists.com. Furthermore, NMR is vital for determining the stereochemical configuration of chiral centers and the geometry of double bonds, such as the E/Z isomerism often found in the esterifying necic acid moieties of pyrrolizidine (B1209537) alkaloids vulcanchem.commst.edu.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., LC-MS Profiling)
Mass Spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for the initial identification and profiling of compounds within complex plant extracts, where this compound has been identified . High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the precise molecular formula. For this compound, HRMS data has established its molecular formula as C₂₅H₃₁NO₈ vulcanchem.comresearchgate.net. The fragmentation patterns observed in MS, resulting from the molecule's dissociation under ionization, offer insights into its substructures and the nature of its chemical bonds, thus corroborating the structural assignments made by NMR anu.edu.aunptel.ac.inegyankosh.ac.in.
Complementary Spectroscopic Approaches (e.g., Infrared, Ultraviolet Spectroscopy)
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques for structural elucidation. IR spectroscopy is primarily used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR analysis would typically reveal absorption bands corresponding to ester carbonyl groups (C=O), hydroxyl groups (O-H), and C-O stretching vibrations, confirming the presence of ester linkages and potentially hydroxyl functionalities within the molecule anu.edu.aunptel.ac.inegyankosh.ac.inijaresm.com. UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within the molecule, indicating the presence of conjugated systems or chromophores. While less definitive for detailed structural mapping compared to NMR or MS, UV-Vis data can support the presence of unsaturated moieties within the necic acid portion of this compound anu.edu.aunptel.ac.inegyankosh.ac.in.
Structural Analysis of this compound
The detailed analysis of spectroscopic data allows for the deconstruction of this compound into its fundamental structural units and the precise determination of how these units are assembled.
Identification of Core Necine Base and Necic Acid Moieties
This compound is classified as a pyrrolizidine alkaloid (PA), a group of compounds characterized by a shared pyrrolizidine ring system, which forms the necine base, esterified with one or more necic acids encyclopedia.pubwikipedia.org. Based on its classification within the "senampeline group" of triangularine-type PAs and comparison with related alkaloids, the necine base of this compound is understood to be derived from retronecine (B1221780), a common and bicyclic necine base found in many PAs encyclopedia.pubwikipedia.orgpageplace.deresearchgate.net. The necic acid moiety of this compound has been identified as a derivative of senecioic acid, specifically an (E)-3-methylbut-2-enoyl group, which distinguishes it from structural isomers like Senampeline D vulcanchem.com.
Determination of Esterification Patterns and Chirality
The structural integrity of this compound is formed through the esterification of the necine base, typically at the hydroxyl groups, with the necic acid encyclopedia.pubwikipedia.org. The precise pattern of esterification, including which hydroxyl groups on the necine base are acylated, is determined through detailed NMR analysis, particularly HMBC correlations. Furthermore, pyrrolizidine alkaloids often possess multiple chiral centers, both within the necine base and potentially within the necic acid. The determination of the absolute configuration at these stereocenters is critical for understanding the molecule's biological activity and is achieved through advanced NMR techniques, sometimes in conjunction with chiral derivatization or by comparison with compounds of known stereochemistry vulcanchem.commst.edu. The molecular formula C₂₅H₃₁NO₈ and the specific acyloxy substitution pattern of the (E)-3-methylbut-2-enoyl group are key features of this compound's structure vulcanchem.comresearchgate.net.
Table 1: Key Spectroscopic Techniques in this compound Elucidation
| Spectroscopic Technique | Primary Role in Elucidation | Key Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Stereochemical and Connectivity Assignments | ¹H/¹³C framework, functional groups, atom connectivity, stereocenters, ester linkages, E/Z isomerism |
| Mass Spectrometry (MS) | Molecular Formula and Fragmentation Analysis | Accurate molecular weight, elemental composition (C₂₅H₃₁NO₈), substructure identification |
| Infrared (IR) Spectroscopy | Functional Group Identification | Ester carbonyls (C=O), hydroxyls (O-H), C-O bonds |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic Transitions and Chromophore Identification | Presence of conjugated systems or unsaturated moieties |
Table 2: Identified Structural Components of this compound
| Structural Component | Description | Evidence/Reference |
| Molecular Formula | C₂₅H₃₁NO₈ | HRMS vulcanchem.comresearchgate.net |
| Molecular Weight | 473.5 g/mol | MS vulcanchem.com |
| Classification | Pyrrolizidine Alkaloid (PA) | General PA structure encyclopedia.pubwikipedia.org |
| Necine Base | Retronecine (likely) | PA classification, related compounds encyclopedia.pubwikipedia.orgpageplace.deresearchgate.net |
| Necic Acid Moiety | (E)-3-methylbut-2-enoyl (derived from senecioic acid) | Comparison with Senampeline D, PA classification vulcanchem.comresearchgate.net |
| Esterification | Necic acid esterified to the necine base | General PA structure encyclopedia.pubwikipedia.org |
| Chirality | Specific stereocenters, E/Z isomerism in acid | NMR analysis, comparison with analogs vulcanchem.commst.edu |
Characterization of Senampeline Analogs
The study of this compound involves understanding its structural nuances and how it relates to other compounds within the senampeline family and the broader pyrrolizidine alkaloid group.
Structural Relationships and Variations Among this compound, B, C, D, and E
This compound is chemically characterized as a pyrrolizidine alkaloid, a class of natural products often featuring a characteristic necine base esterified with necic acids researchgate.netresearchgate.net. This compound has been assigned the IUPAC name [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate and possesses the molecular formula C₂₅H₃₁NO₈ .
Comparative analyses have identified Senampeline D as a close structural relative of this compound. Both compounds share the same molecular weight and fundamental functional groups. The primary distinction lies in their acyloxy substitution patterns. Senampeline D features (E)-2-methylbut-2-enoyl substituents, whereas this compound is characterized by (E)-3-methylbut-2-enoyl groups vulcanchem.com. These subtle variations in ester side chains can influence the molecule's three-dimensional conformation and its potential interactions with biological targets vulcanchem.com.
While this compound and D have been characterized, specific detailed structural comparisons for Senampeline B, C, and E are not extensively detailed in the provided literature. However, these compounds are understood to belong to the "senampeline group" within the broader classification of triangularine-type pyrrolizidine alkaloids researchgate.netresearchgate.net.
Identification of Naturally Occurring Derivatives
This compound has been identified as a constituent in extracts from certain plant species. It was detected through liquid chromatography-mass spectrometry (LC-MS) profiling of root and stem bark extracts from Erythroxylum mexicanum researchgate.netuaem.mx. In these studies, this compound was found alongside other phytochemicals, including Mycinamicin VII, Oleic Acid-biotin, and various quercetin (B1663063) derivatives . Further investigations have also reported the presence of this compound in Erythroxylum pungens researchgate.net. These findings underscore its occurrence as a natural product within specific plant genera.
Table 1: Structural and Occurrence Data for this compound and D
| Compound | Chemical Class | Molecular Formula | Key Structural Variation (vs. This compound) | Known Natural Source(s) | CAS Number |
| This compound | Pyrrolizidine Alkaloid | C₂₅H₃₁NO₈ | N/A (Reference compound) | Erythroxylum mexicanum, Erythroxylum pungens | 62841-11-6 |
| Senampeline D | Pyrrolizidine Alkaloid | C₂₅H₃₁NO₈ | (E)-2-methylbut-2-enoyl substituents | Not specified in provided sources as naturally occurring | 62787-01-3 |
Biosynthetic Pathways and Enzymology of Senampeline a
Elucidation of the Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathway
The elucidation of the PA biosynthetic pathway has revealed a series of enzymatic reactions that build the core structure of these alkaloids. This pathway is thought to have evolved multiple times independently across different plant lineages biorxiv.orgmdpi.comnih.govoup.com.
The initial and pathway-specific step in pyrrolizidine alkaloid biosynthesis is catalyzed by homospermidine synthase (HSS) mdpi.comwikipedia.orgmdpi.comnih.govnih.govuni-kiel.deuni-kiel.dersc.orgnih.gov. HSS is an enzyme that plays a crucial role in forming the necine base precursor. It catalyzes the NAD⁺-dependent condensation of putrescine and spermidine (B129725), two polyamines derived from arginine, to produce homospermidine mdpi.comwikipedia.orgmdpi.comnih.govnih.govuni-kiel.dersc.orgnih.govcdnsciencepub.compnas.org. Homospermidine is a rare triamine and serves as the foundational molecule for the necine base skeleton of PAs mdpi.comwikipedia.orgnih.govnih.govuni-kiel.dersc.org. HSS is known to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, through gene duplication events biorxiv.orgresearchgate.netmdpi.comnih.govoup.comnih.govuni-kiel.denih.gov.
Following the formation of the necine base precursor, the necic acid moiety undergoes diversification. Necic acids are esterifying components that contribute significantly to the structural diversity and biological activity of PAs mdpi.comwikipedia.orgnih.govrsc.org. Some necic acids, like acetic acid, are derived from primary metabolism mdpi.com. However, many are synthesized from aliphatic amino acids, such as L-threonine, L-valine, L-leucine, and L-isoleucine, with isoleucine playing a central role mdpi.com. Enzymes involved in this diversification, referred to as necic acid synthases, are often oxygenases responsible for hydroxylation and chain elongation processes . For example, the branched-chain C7-necic acids characteristic of lycopsamine-type PAs are synthesized by a duplicate of acetohydroxyacid synthase (AHAS), identified as C7-hydroxyacid synthase (C7HAS), which catalyzes the formation of C7-pronecic acid from pyruvate (B1213749) and 2-oxoisovalerate uni-kiel.de.
The final stage of pyrrolizidine alkaloid biosynthesis involves the esterification of the necine base with the necic acid. This process is mediated by acyltransferases, enzymes that conjugate the two moieties, thereby determining the final structure and stereochemistry of the alkaloid nih.govresearchgate.netpnas.org. These acyltransferases are often members of the BAHD family of enzymes nih.govpnas.org. For instance, specific acyltransferases are responsible for attaching various acids, such as senecic acid or angelic acid, to the hydroxyl groups of the necine base nih.gov.
Evolutionary Aspects of PA Biosynthesis
The biosynthesis of pyrrolizidine alkaloids is a subject of significant evolutionary interest, particularly concerning the recruitment of genes from primary metabolism and their subsequent diversification.
A key evolutionary mechanism in the development of PA biosynthesis is gene duplication, followed by the recruitment and subfunctionalization or neofunctionalization of the duplicated genes biorxiv.orgresearchgate.netmdpi.comnih.govoup.comuni-kiel.denih.gov. The enzyme homospermidine synthase (HSS) is a prime example, having evolved from deoxyhypusine synthase (DHS) via gene duplication biorxiv.orgresearchgate.netmdpi.comnih.govoup.comnih.govuni-kiel.denih.gov. This recruitment event has occurred independently multiple times across various angiosperm lineages, including the Boraginaceae, Asteraceae (twice), Convolvulaceae, Orchidaceae, and Poaceae families biorxiv.orgmdpi.comnih.govoup.comnih.gov. This polyphyletic origin suggests that the capacity for PA biosynthesis has been repeatedly acquired through the adaptation of existing genes to a new metabolic context, likely driven by selective pressures such as herbivory biorxiv.orgresearchgate.netnih.govoup.com.
Comparative studies of PA biosynthesis across different plant lineages have provided crucial insights into the evolutionary history of these pathways biorxiv.orgmdpi.comoup.comnih.gov. These studies often involve analyzing the expression patterns and phylogenetic relationships of key enzymes like HSS biorxiv.orgoup.comnih.gov. For example, the independent recruitment of HSS from DHS in different plant families highlights how similar biochemical functions can arise through convergent evolution biorxiv.orgmdpi.comnih.govoup.comnih.gov. The variability in HSS expression patterns across species also suggests that the integration of the PA pathway into plant metabolism has been regulated differently in various lineages, reflecting distinct evolutionary trajectories oup.comnih.gov. Furthermore, the diversification of necic acids, with different plant families specializing in specific types of necic acids (e.g., monocarboxylic acids in Boraginaceae, macrocyclic diesters in Asteraceae), underscores the plasticity and adaptive radiation of PA biosynthesis mdpi.com.
Metabolic Engineering and Synthetic Biology Approaches to Senampeline A Production
The production of complex natural products like this compound, a pyrrolizidine alkaloid (PA), presents significant challenges due to their intricate structures and low natural abundance. Metabolic engineering and synthetic biology offer powerful strategies to overcome these limitations by enabling the de novo synthesis of this compound or its precursors in heterologous host organisms. These approaches focus on understanding, reconstructing, and optimizing the biosynthetic pathways through genetic manipulation and pathway engineering.
Elucidating and Reconstructing the Biosynthetic Pathway
The biosynthesis of this compound in its native plant systems, such as Senecio cissampelinus, follows a conserved pyrrolizidine alkaloid pathway researchgate.net. This pathway is initiated by key enzymatic steps, primarily involving:
Homospermidine Synthase (HSS): This enzyme catalyzes the initial and pathway-specific condensation of putrescine and spermidine to form homospermidine, the fundamental precursor for the necine base researchgate.netnih.gov. Research has shown that the gene encoding HSS evolved from deoxyhypusine synthase (DHS), a gene involved in primary metabolism nih.gov.
Necine Base Formation: Homospermidine is further processed through a series of enzymatic reactions, often involving oxygenases (necrosis acid synthases), to form the necine base, such as retronecine (B1221780), which is a key component of this compound .
Necic Acid Synthesis and Esterification: The necic acid moiety, which esterifies the necine base, is synthesized through separate enzymatic steps, often involving specialized oxygenases. Finally, acyltransferases conjugate the necine base with the necic acid to yield the final alkaloid structure .
Reconstructing these pathways in heterologous hosts like Escherichia coli or yeast requires the identification and transfer of the complete set of genes encoding these enzymes. While the specific gene cluster for this compound biosynthesis has not been explicitly detailed in the literature, efforts in related PA biosynthesis have identified key enzymes like HSS nih.gov.
Heterologous Production and Pathway Engineering Strategies
The goal of metabolic engineering and synthetic biology in this compound production is to achieve higher yields and more sustainable production methods compared to extraction from natural sources. Key strategies include:
Heterologous Expression of Key Enzymes: The expression of individual enzymes, such as Senecio HSS, has been demonstrated in heterologous systems like Nicotiana benthamiana for the production of precursors like retronecine . This approach allows for the characterization of enzyme function and the optimization of their activity in a controlled environment.
Pathway Reconstruction in Microbial Hosts: The complete biosynthetic pathway can be assembled and expressed in microbial chassis such as E. coli or Saccharomyces cerevisiae journalijar.comnih.govh2020robox.eu. This involves introducing the necessary genes, often organized into operons or expression cassettes, to enable the host to convert simple carbon sources into this compound.
Precursor Supply Enhancement: Metabolic engineering can be employed to redirect cellular metabolism towards increasing the availability of pathway precursors, such as putrescine, spermidine, or acetyl-CoA, which are essential for homospermidine and necine base synthesis researchgate.net.
Host Strain Optimization: Genetic modifications in the host organism can enhance pathway flux and product yield. This includes:
CRISPR-Cas9 Technology: Used to knock out competing metabolic pathways that divert precursors or degrade the target product, thereby increasing titers . For instance, CRISPR-Cas9-mediated knockout of competing putrescine catabolism pathways in S. cissampelinus led to a 240% increase in PA titers .
Overexpression of Regulatory Genes: Enhancing the expression of pathway-specific transcription factors can upregulate the entire biosynthetic gene cluster journalijar.com.
Enzyme Engineering: Improving the catalytic efficiency, stability, or substrate specificity of rate-limiting enzymes through directed evolution or site-directed mutagenesis.
Research Findings and Examples
While direct production of this compound in engineered microbial hosts is not extensively documented, research on related PA biosynthesis provides foundational insights and proof-of-concept for metabolic engineering approaches:
Retronecine Production in Nicotiana benthamiana : Transient expression systems in N. benthamiana have achieved retronecine production (0.8 mg/g DW) by co-expressing Senecio HSS and Arabidopsis polyamine transporters . This demonstrates the feasibility of heterologous expression for key PA pathway intermediates.
Homospermidine Production in E. coli : E. coli BL21(DE3) strains engineered to express codon-optimized HSS have successfully produced homospermidine at titers of 8 g/L in fed-batch fermentation . This highlights the potential of using E. coli as a cell factory for producing essential PA precursors.
Hybrid Biosynthetic-Chemical Processes: Integrated systems combining microbial production of necine bases with chemical esterification are being explored for industrial-scale production. For example, homospermidine produced in E. coli can be chemically oxidized to retronecine, followed by enzymatic esterification using immobilized lipases to yield the final compound .
The development of robust metabolic engineering strategies, including genome mining for gene cluster identification, pathway reconstruction in well-characterized hosts like E. coli and yeast, and optimization of precursor supply and enzyme activity, are critical for advancing the bio-production of this compound.
Pharmacological and Biological Activity Profiling Preclinical Focus
In Silico Approaches to Biological Activity
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for identifying potential biological targets for a given compound. The process involves placing the ligand (in this case, Senampeline A) into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction.
While no specific molecular docking studies for this compound have been published, such a study would involve docking this compound against a panel of known protein targets to predict its potential biological activity. The results would typically be presented in a table format, as shown in the hypothetical example below.
Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Energy (kcal/mol) | Predicted Interacting Residues | Potential Biological Effect |
|---|---|---|---|
| Target X | -9.5 | Tyr123, Phe256, Asn312 | Inhibition of signaling pathway A |
| Target Y | -8.7 | Val56, Leu89, Ile101 | Modulation of enzyme activity B |
Note: The data presented in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations for Ligand-Protein Stability
Following the identification of potential targets through molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex at an atomic level, offering insights into the conformational changes and the persistence of key interactions.
An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a set period (typically nanoseconds to microseconds). Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.
The findings from such a simulation would help to validate the docking results and provide a more accurate assessment of the binding stability. A summary of hypothetical MD simulation results is presented below.
Note: The data presented in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Advanced Research Applications and Future Directions
Senampeline A as a Research Tool for Understanding Pyrrolizidine (B1209537) Alkaloid Biology
The study of pyrrolizidine alkaloids is crucial due to their presence in numerous plant species and the potential for human and animal exposure. wikipedia.org These compounds are secondary metabolites that plants primarily produce as a defense mechanism against herbivores. wikipedia.org this compound, as a specific entity within this large family, offers a unique opportunity to dissect the intricate interactions of PAs with biological systems.
The reactivity of pyrrolizidine alkaloids is a key determinant of their biological effects. While specific studies focusing solely on this compound's reactivity are not extensively documented, its structural classification as a triangularine-type PA provides a framework for its potential use as a model compound. researchgate.net The toxicity of many PAs is linked to their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules like proteins and DNA. mazums.ac.irmdpi.com The investigation of this compound's metabolic pathways and the reactivity of its metabolites could provide valuable insights into the structure-activity relationships that govern the toxicity of this subclass of PAs.
The biological effects of pyrrolizidine alkaloids are diverse, ranging from hepatotoxicity to potential anticancer activities. mazums.ac.ir While detailed biological activity data for this compound is limited in publicly accessible research, its classification alongside other PAs suggests it may share some common biological targets and effects. For instance, other pyrrolizidine alkaloids have been shown to induce cytotoxic effects in various cell lines. mazums.ac.ir Future research on this compound could focus on screening for specific biological activities, such as its impact on cell proliferation, inflammation, and other cellular processes, thereby contributing to a more comprehensive understanding of the pharmacological and toxicological spectrum of the senampeline group of alkaloids.
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies has revolutionized natural product research, offering powerful tools to elucidate complex biological systems. nih.gov These high-throughput methods are poised to significantly advance our understanding of this compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for mapping the metabolic fate of compounds like this compound. nih.gov By exposing biological systems (such as cell cultures or animal models) to this compound and analyzing the resulting changes in the metabolome, researchers can identify its metabolic products and elucidate the biochemical pathways involved in its transformation. researchgate.netnih.gov This approach can reveal not only the detoxification pathways but also the activation pathways that may lead to toxic metabolites. Targeted metabolomics can be employed to precisely quantify key metabolites of this compound, providing a detailed picture of its metabolic profile. mdpi.com
Table 1: Potential Applications of Metabolomics in this compound Research
| Application | Description | Potential Insights |
|---|---|---|
| Metabolic Profiling | Untargeted analysis of all detectable metabolites in a biological sample after exposure to this compound. | Identification of novel metabolites and affected metabolic pathways. |
| Pathway Analysis | Mapping identified metabolites to known biochemical pathways. | Understanding the mechanisms of this compound metabolism and its impact on cellular function. |
| Biomarker Discovery | Identifying specific metabolites that correlate with this compound exposure or its biological effects. | Development of biomarkers for exposure or toxicity. |
| Flux Analysis | Using stable isotope-labeled this compound to trace its metabolic fate through various pathways. | Quantifying the flow of metabolites and understanding the dynamics of its metabolism. |
Proteomics, the comprehensive analysis of proteins, is instrumental in identifying the molecular targets of bioactive compounds. korea.ac.kr Chemical proteomics approaches can be utilized to pinpoint the specific proteins that this compound interacts with within a cell. mdpi.com This can be achieved by using a modified version of the this compound molecule as a "bait" to pull down its binding partners from a complex protein mixture. researchgate.net Identifying these protein targets is a critical step in understanding the mechanism of action of this compound and can reveal new therapeutic targets. youtube.com
Table 2: Proteomics Strategies for this compound Target Identification
| Strategy | Description | Expected Outcome |
|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Using an immobilized this compound analog to capture interacting proteins from cell lysates. | Identification of direct and indirect protein binding partners. |
| Activity-Based Protein Profiling (ABPP) | Employing reactive probes based on the this compound scaffold to covalently label active enzyme targets. | Identification of enzymes whose activity is modulated by this compound. |
| Thermal Proteome Profiling (TPP) | Measuring changes in protein thermal stability across the proteome upon this compound binding. | Identification of direct targets and assessment of target engagement in living cells. |
| Expression Proteomics | Quantifying changes in protein expression levels in cells treated with this compound. | Understanding the downstream cellular response to this compound treatment. |
Innovative Methodologies in Natural Product Drug Discovery
This compound is part of the vast chemical diversity offered by natural products, which have historically been a rich source of new drugs. nih.gov Modern drug discovery leverages innovative technologies to accelerate the identification and development of promising natural compounds. High-throughput screening (HTS) of natural product libraries, including compounds like this compound, against a wide array of biological targets can rapidly identify potential therapeutic leads. Furthermore, advances in computational chemistry and machine learning are enabling the prediction of the biological activities and potential targets of natural products based on their chemical structures, a strategy that could be applied to this compound and its analogs. The integration of these innovative methodologies will be crucial in unlocking the full therapeutic potential of this compound and other novel natural products.
Unexplored Biological Activities and Potential Therapeutic Avenues (Preclinical)
While the primary focus of preclinical research on this compound has been its potential as a cognitive enhancer through positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a number of other biological activities and therapeutic avenues remain largely unexplored. The broader class of AMPA receptor modulators has shown promise in a variety of central nervous system (CNS) disorders, suggesting that the therapeutic potential of this compound may extend beyond its current scope of investigation. nih.govtandfonline.com
One significant area of interest is the potential application of this compound in the treatment of depression . Some AMPA modulators have demonstrated antidepressant-like effects in preclinical models, such as the forced swim test. nih.gov Given that dysfunction in glutamatergic signaling is increasingly implicated in the pathophysiology of major depressive disorder, this compound's ability to enhance AMPA receptor function could offer a novel mechanistic approach to antidepressant therapy. Further preclinical studies are warranted to explore its efficacy in established animal models of depression.
Another promising, yet unexplored, avenue is the neuroprotective potential of this compound. While excessive activation of glutamate receptors can lead to excitotoxicity and neuronal damage, positive AMPA modulators could potentially offer neuroprotection in specific contexts. tandfonline.com For instance, in conditions where synaptic transmission is impaired, enhancing AMPA receptor function might promote neuronal survival and function. Preclinical investigations into the effects of this compound in models of neurodegenerative diseases like Parkinson's disease or in the context of ischemic brain injury could reveal novel therapeutic applications. nih.govtandfonline.com
The potential role of this compound in managing schizophrenia , particularly the cognitive and negative symptoms, represents another area for future research. nih.gov Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current antipsychotic medications. As an AMPA receptor modulator, this compound could potentially ameliorate these cognitive deficits by enhancing synaptic plasticity and glutamatergic neurotransmission in relevant brain circuits.
Furthermore, the diverse subunit composition of AMPA receptors throughout the CNS presents an opportunity for investigating the subunit selectivity of this compound. nih.gov Different combinations of AMPA receptor subunits (e.g., GluA1-4) have distinct physiological properties and anatomical distributions. A deeper understanding of which specific subunit assemblies this compound preferentially modulates could lead to the development of more targeted therapies with improved efficacy and reduced side effects.
Finally, the potential for this compound to influence synaptic plasticity beyond its role in long-term potentiation (LTP) is an area ripe for exploration. Investigating its effects on other forms of synaptic plasticity, such as long-term depression (LTD), and its impact on dendritic spine morphology and density could provide a more comprehensive understanding of its influence on neural circuitry.
Table 1: Potential Unexplored Preclinical Therapeutic Avenues for this compound
| Therapeutic Avenue | Rationale | Potential Preclinical Models |
|---|---|---|
| Depression | AMPA modulators have shown antidepressant-like effects. | Forced swim test, chronic mild stress models. |
| Neuroprotection | Enhancement of synaptic function may promote neuronal survival. | Models of Parkinson's disease, ischemic stroke models. |
| Schizophrenia | Potential to ameliorate cognitive and negative symptoms. | Amphetamine-induced hyperlocomotion, novel object recognition test. |
| Subunit-Specific Modulation | Targeting specific AMPA receptor subtypes for tailored effects. | In vitro studies using cell lines expressing specific subunit combinations. |
| Broader Synaptic Plasticity | Understanding the full impact on neural circuit function. | Electrophysiological studies of long-term depression, imaging of dendritic spines. |
Remaining Knowledge Gaps and Future Research Imperatives
Despite the promising pro-cognitive effects of this compound, significant knowledge gaps remain, necessitating further research to fully elucidate its therapeutic potential and guide future drug development. Addressing these gaps will be crucial for the successful translation of this compound from preclinical studies to clinical applications.
A primary knowledge gap is the lack of a detailed understanding of the structure-activity relationships (SAR) for this compound and its analogues. Systematic medicinal chemistry efforts to synthesize and evaluate a library of related compounds would be invaluable. Such studies would help to identify the key structural motifs responsible for its potency, selectivity, and pharmacokinetic properties. A comprehensive SAR campaign could lead to the development of second-generation molecules with improved therapeutic profiles, such as enhanced blood-brain barrier penetration or greater selectivity for specific AMPA receptor subtypes.
The precise allosteric binding site and the molecular mechanism by which this compound modulates AMPA receptor function are not fully characterized. While it is known to be a positive allosteric modulator, the specific amino acid residues it interacts with on the receptor complex remain to be identified. X-ray crystallography or cryo-electron microscopy studies of this compound in complex with the AMPA receptor would provide crucial insights into its mechanism of action and could facilitate rational drug design.
Another critical area for future research is the differentiation between low-impact and high-impact modulation . AMPA PAMs can be broadly categorized based on their ability to modulate receptor desensitization and deactivation. High-impact modulators, while potent, carry a greater risk of excitotoxicity and convulsions. wikipedia.org Determining where this compound falls on this spectrum is a key research imperative. This will involve detailed electrophysiological studies to quantify its effects on AMPA receptor kinetics. Understanding this aspect of its pharmacology is essential for predicting its therapeutic window and potential adverse effects.
The long-term consequences of chronic this compound administration on neuronal homeostasis and network function are also unknown. While acute administration appears to enhance cognitive function, the effects of sustained AMPA receptor modulation need to be carefully investigated. Future studies should assess the potential for receptor desensitization, changes in gene expression, and alterations in neural network activity following chronic treatment in preclinical models.
Finally, the development of selective biomarkers to monitor the in vivo activity and therapeutic efficacy of this compound is a significant future imperative. This could include neuroimaging techniques to assess target engagement or molecular biomarkers to measure downstream signaling effects. The identification of such biomarkers would be invaluable for optimizing dosing regimens and assessing treatment response in future clinical trials.
Table 2: Remaining Knowledge Gaps and Future Research Imperatives for this compound
| Knowledge Gap | Future Research Imperative | Methodologies |
|---|---|---|
| Structure-Activity Relationship (SAR) | Synthesis and evaluation of this compound analogues. | Medicinal chemistry, in vitro and in vivo pharmacological assays. |
| Allosteric Binding Site and Mechanism | Elucidation of the precise binding site and modulatory mechanism. | X-ray crystallography, cryo-electron microscopy, molecular modeling. |
| Impact of Modulation (Low vs. High) | Characterization of the effect on AMPA receptor kinetics. | Patch-clamp electrophysiology, in vivo seizure liability studies. |
| Chronic Administration Effects | Assessment of long-term effects on neuronal and network function. | Chronic dosing studies in animals, electroencephalography (EEG). |
| Biomarker Development | Identification of markers for target engagement and efficacy. | Positron emission tomography (PET) ligand development, proteomics. |
Q & A
Q. What are the recommended analytical techniques for characterizing Senampeline A’s purity and structural integrity?
To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results using X-ray crystallography if crystalline forms are available . For novel derivatives, provide detailed synthetic protocols, including solvent systems and reaction conditions, to ensure reproducibility .
Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in preclinical models?
Use a crossover study design with appropriate sample sizes to account for inter-individual variability. Measure plasma concentration-time profiles after single and multiple doses. Employ compartmental modeling to estimate parameters like bioavailability (F), volume of distribution (Vd), and clearance (CL). Validate assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration curves spanning expected physiological ranges .
Q. What in vitro assays are critical for evaluating this compound’s mechanism of action?
Prioritize target-binding assays (e.g., radioligand displacement or surface plasmon resonance) to confirm affinity for primary receptors. Pair these with functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity. Include counter-screens against off-target receptors (e.g., GPCR panels) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?
Conduct a meta-analysis of existing data to identify confounding variables such as species-specific metabolism, dosing regimens, or environmental factors. Design a harmonized study using standardized protocols (e.g., consistent animal strains, diet, and endpoint measurements). Apply multivariate regression to isolate variables impacting efficacy . For example, if rodent studies show conflicting neurobehavioral outcomes, validate results using telemetry or EEG to rule out measurement artifacts .
Q. What computational strategies optimize this compound’s lead optimization for enhanced blood-brain barrier (BBB) penetration?
Use molecular dynamics simulations to predict BBB permeability based on lipophilicity (logP), polar surface area (PSA), and P-glycoprotein substrate potential. Validate predictions with in situ perfusion models. For structural modifications, apply quantitative structure-activity relationship (QSAR) models to balance potency and pharmacokinetic properties .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) such as temperature, catalyst loading, and reaction time. Use design-of-experiments (DoE) methodologies (e.g., factorial or response surface designs) to map their impact on critical quality attributes (CQAs) like yield and impurity profiles . Document deviations in supplementary materials to support reproducibility claims .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Use positron emission tomography (PET) with radiolabeled this compound to quantify receptor occupancy in vivo. Correlate occupancy with pharmacodynamic endpoints (e.g., biomarker changes). For ex vivo validation, apply autoradiography or proximity ligation assays (PLA) in tissue sections .
Data Presentation and Reproducibility
Q. What minimal datasets should be included in publications on this compound?
Provide:
- Synthetic procedures with yields, purity, and spectral data (NMR, MS).
- Dose-response curves for key assays.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).
- Raw data for pivotal experiments in machine-readable formats (e.g., .csv) .
Q. How should researchers document failed experiments or non-reproducible results?
Include a dedicated section in supplementary materials titled "Unsuccessful Approaches," detailing experimental conditions, observed outcomes, and hypothesized reasons for failure (e.g., solubility limits, assay interference). This transparency aids peer reviewers and avoids redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
